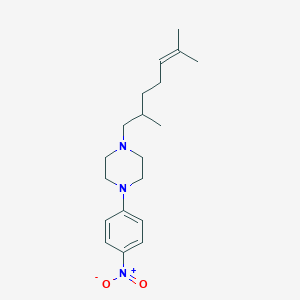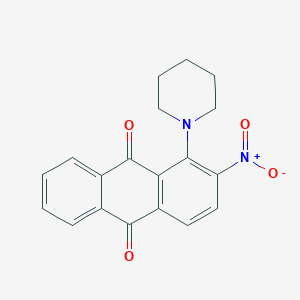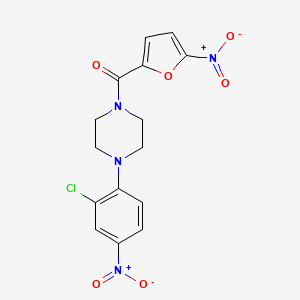
1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine, also known as DNPP, is a chemical compound that has been widely used in scientific research. DNPP is a piperazine derivative that has been synthesized and studied for its potential biological and pharmacological properties. In
Mécanisme D'action
The exact mechanism of action of 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine is not fully understood. However, studies have shown that 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine acts as a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. By inhibiting COX-2, 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine may help to reduce inflammation and pain.
Biochemical and Physiological Effects:
1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine has been shown to have a number of biochemical and physiological effects. Studies have shown that 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine can reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine has also been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. Additionally, 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine has been shown to induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine in lab experiments is its potent COX-2 inhibitory activity. This makes 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine a useful tool compound for studying the role of COX-2 in various biological processes. However, one limitation of using 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine is its potential toxicity. 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine has been shown to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine. One area of research could be the development of new 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine derivatives with improved pharmacological properties. Another area of research could be the exploration of 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine's potential as a treatment for neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, further studies could be conducted to better understand the mechanism of action of 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine and its effects on various biological processes.
Méthodes De Synthèse
1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine can be synthesized using a multi-step process that involves the reaction of 4-nitrophenylpiperazine with 2,6-dimethyl-5-hepten-1-ol. The reaction is catalyzed by a strong acid, such as sulfuric acid, and is carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain the pure 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine compound.
Applications De Recherche Scientifique
1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine has also been studied as a potential treatment for Parkinson's disease and Alzheimer's disease. Additionally, 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine has been used as a tool compound in the development of new drugs and therapies.
Propriétés
IUPAC Name |
1-(2,6-dimethylhept-5-enyl)-4-(4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-16(2)5-4-6-17(3)15-20-11-13-21(14-12-20)18-7-9-19(10-8-18)22(23)24/h5,7-10,17H,4,6,11-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUBMTXSUMGFGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylhept-5-enyl)-4-(4-nitrophenyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-cyclopentylpropanamide](/img/structure/B5129898.png)
![1-{1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5129900.png)
![ethyl 1-benzyl-5-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5129901.png)
![N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5129913.png)
![1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5129917.png)



![5-(4-chlorophenyl)-1-[(3,4-dimethoxyphenyl)acetyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5129938.png)
![3-({4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5129941.png)
![ethyl [5-(4-methoxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5129949.png)


![4-(2,4-dimethylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5129973.png)